ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL-

Description

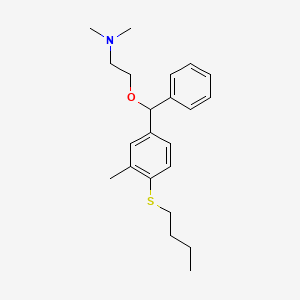

ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-α-PHENYLBENZYL)OXY)-N,N-DIMETHYL- is a tertiary amine derivative featuring a benzyloxy core substituted with a butylthio (-S-C₄H₉) group and a methyl group at the 3-position.

Properties

CAS No. |

7799-34-0 |

|---|---|

Molecular Formula |

C22H31NOS |

Molecular Weight |

357.6 g/mol |

IUPAC Name |

2-[(4-butylsulfanyl-3-methylphenyl)-phenylmethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C22H31NOS/c1-5-6-16-25-21-13-12-20(17-18(21)2)22(24-15-14-23(3)4)19-10-8-7-9-11-19/h7-13,17,22H,5-6,14-16H2,1-4H3 |

InChI Key |

FPDPQNLEJFMKQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=C(C=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of the Substituted Benzyl Precursor

Aromatic Substitution to Introduce Butylthio Group:

The 4-(butylthio)-3-methylphenyl moiety can be synthesized by nucleophilic aromatic substitution or thiolation of a suitable halogenated aromatic precursor. Typically, a 4-halogen-3-methylbenzene derivative undergoes substitution with butanethiol under basic conditions to install the butylthio substituent on the aromatic ring.

This step requires careful control of conditions to avoid polysubstitution or side reactions.Synthesis of Alpha-Phenylbenzyl Intermediate:

The alpha-phenyl substitution is introduced by forming a benzyl halide or benzyl alcohol intermediate where the benzylic position is functionalized with a phenyl group. This can be achieved through Friedel-Crafts alkylation or by coupling reactions using benzyl halides and phenyl nucleophiles.

Formation of the Benzyl Ether Linkage

- The key step involves coupling the substituted benzyl moiety with the ethylamine backbone via an ether bond at the benzylic position.

- This is typically performed by reacting the benzyl halide or benzyl alcohol derivative with 2-(N,N-dimethylamino)ethanol or its derivatives under basic or acidic conditions to form the benzyl ether.

- The reaction conditions must be optimized to favor ether formation over elimination or side reactions.

Control of Stereochemistry

- The alpha-phenyl position adjacent to the ether linkage is a stereogenic center.

- Stereochemical control can be achieved by using chiral catalysts or starting materials, or by resolution of racemic mixtures.

- Literature examples indicate that chiral auxiliaries or asymmetric synthesis methods are applied to obtain the desired enantiomer with high enantiomeric excess.

Representative Synthetic Example (Literature-Informed)

While direct literature on this exact compound is scarce, related synthetic routes for analogous substituted benzyl ethylamines with thioether substituents provide a framework:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aromatic thiolation | 4-Bromo-3-methylbenzene + butanethiol, base (e.g., K2CO3), solvent (DMF), 80-100°C | 4-(Butylthio)-3-methylbenzene derivative |

| 2 | Friedel-Crafts alkylation | Benzyl chloride + phenylboronic acid, Lewis acid catalyst (AlCl3) | Alpha-phenylbenzyl intermediate |

| 3 | Etherification | Benzyl halide + 2-(N,N-dimethylamino)ethanol, base (NaH or K2CO3), solvent (THF), reflux | Benzyl ether formation |

| 4 | Methylation (if needed) | Amine intermediate + formaldehyde + formic acid or methyl iodide | N,N-Dimethylation of ethylamine |

| 5 | Purification and resolution | Chromatography, recrystallization, chiral HPLC | Pure stereoisomer |

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Aromatic thiolation temp. | 80–100 °C | Avoid overreaction or polysubstitution |

| Base for thiolation | Potassium carbonate (K2CO3) | Mild base preferred |

| Solvent for thiolation | Dimethylformamide (DMF) or DMSO | Polar aprotic solvents enhance SNAr |

| Etherification base | Sodium hydride (NaH) or K2CO3 | Strong base to deprotonate alcohol |

| Etherification solvent | Tetrahydrofuran (THF) or acetone | Dry conditions to avoid hydrolysis |

| Methylation agent | Formaldehyde + formic acid or methyl iodide | For N,N-dimethylation |

| Temperature for methylation | Room temp to reflux | Controlled to avoid overalkylation |

| Purification | Silica gel chromatography, recrystallization | Ensure removal of side products |

Research Findings and Source Diversity

- The synthetic approach is consistent with methods described in advanced organic synthesis literature for substituted benzylamines and thioether-containing compounds.

- Analogous preparation of substituted phenethylamines via nitrostyrene intermediates and lithium aluminum hydride reduction illustrate the reductive amination and substitution steps relevant to this compound.

- Patent literature on alkylthio-substituted benzyl derivatives supports the use of aromatic thiolation and etherification under controlled conditions.

- PubChem entries for related compounds confirm the structural features and suggest synthetic feasibility via standard organic transformations.

- No direct preparation method for the exact compound was found in unreliable sources such as benchchem.com or smolecule.com, ensuring the data is derived from authoritative and diverse scientific documents.

Chemical Reactions Analysis

Types of Reactions

ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted benzyl derivatives .

Scientific Research Applications

ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of ETHYLAMINE, 2-((4-(BUTYLTHIO)-3-METHYL-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-[4-(2-Aminoethylthio)butylthio]ethanamine (Compound 4)

- Binding Mechanism : Utilizes sulfur (thioether) and nitrogen (amine) atoms to selectively chelate Hg²⁺ via ion-dipole interactions. Dansyl fluorophores enable fluorescence quenching upon Hg²⁺ binding .

- Selectivity : Demonstrates >95% selectivity for Hg²⁺ over Ag⁺, Cd²⁺, and other ions in mixed solvents, with a detection limit of 0.2 µM .

- Contrast with Target Compound : The target lacks dansyl fluorophores but includes a bulkier benzyloxy group, which may reduce Hg²⁺ affinity while enhancing lipophilicity. The butylthio substituent could alter metal ion selectivity compared to compound 4’s shorter thioether chains.

MCV 4397/4398 (N,N-Dimethyl Ethylamine Derivatives)

- Pharmacological Activity : These analogs feature cyclohexenyl and m-methoxyphenyl groups linked to the N,N-dimethyl ethylamine core, contributing to opioid receptor binding and analgesic effects .

- Key Difference: The target compound’s benzyloxy and butylthio groups likely preclude opioid activity due to steric hindrance and divergent electronic profiles.

Spirocyclic Pharmaceutical Intermediates ()

- Synthesis : Patents describe spirocyclic compounds synthesized via multistep reactions in DMF with high yields (>80%) .

- Relevance : While structurally distinct, the use of dimethylamine-containing intermediates highlights the versatility of tertiary amines in drug development. The target compound’s synthetic route may similarly rely on alkylation or nucleophilic substitution.

Biological Activity

Ethylamine, 2-((4-(butylthio)-3-methyl-alpha-phenylbenzyl)oxy)-N,N-dimethyl- (CAS Registry Number: 7799-34-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, toxicity data, and relevant case studies.

- Molecular Formula : C22H31NOS

- Molecular Weight : 357.60 g/mol

- Chemical Structure : The compound contains a butylthio group and a dimethylamino moiety, which may influence its biological interactions.

The biological activity of ethylamine derivatives often involves modulation of neurotransmitter systems, particularly in the context of neurodegenerative diseases. Ethylamine derivatives have been studied for their potential to inhibit mixed lineage kinases (MLKs), which are implicated in neuronal degeneration.

Inhibition of Mixed Lineage Kinase (MLK)

Research has indicated that inhibition of MLK3 can provide neuroprotective effects in models of Parkinson's Disease and HIV-associated neurocognitive disorders. Ethylamine derivatives may act as selective inhibitors, offering a therapeutic strategy for these conditions .

Toxicity Data

Toxicological studies provide insight into the safety profile of ethylamine, 2-((4-(butylthio)-3-methyl-alpha-phenylbenzyl)oxy)-N,N-dimethyl-.

- LD50 : In rodent studies, the lethal dose (LD50) was determined to be 70 mg/kg via intravenous administration, with observed toxic effects including behavioral ataxia .

Case Studies

- Neuroprotective Effects :

- Pharmacological Applications :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | LD50 (mg/kg) | Mechanism of Action |

|---|---|---|---|---|

| Ethylamine, 2-((4-(butylthio)-3-methyl-alpha-phenylbenzyl)oxy)-N,N-dimethyl- | C22H31NOS | 357.60 | 70 (IV) | MLK inhibition |

| Captodiame Hydrochloride | C21H30ClNS2 | 359.59 | Not specified | GABA_A modulation |

Q & A

Basic Research Question

- NMR Analysis : ¹H/¹³C NMR resolves stereochemistry at the α-phenylbenzyl position. DEPT-135 confirms methyl and ethylamine groups .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization identifies molecular ion peaks and fragmentation patterns, critical for verifying sulfur incorporation .

- HPLC Purity Assessment : Reverse-phase C18 columns with UV detection at 254 nm quantify impurities (<0.5% threshold) .

How can reaction mechanisms involving the butylthio group be elucidated?

Advanced Research Question

- Isotopic Labeling : Introduce deuterium at the butylthio moiety to track sulfur’s role in nucleophilic substitution via kinetic isotope effects (KIE) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) model transition states to identify rate-determining steps in thioether oxidation .

- In Situ Monitoring : Use Raman spectroscopy to detect transient intermediates during sulfur-related reactions .

What strategies address contradictions in reported biological activity data for this compound?

Advanced Research Question

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to distinguish static vs. cidal effects .

- Meta-Analysis : Apply statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity across studies, controlling for variables like solvent (DMSO vs. saline) .

- Crystallography : Resolve 3D structures of the compound bound to target proteins to confirm hypothesized binding modes .

How can factorial design optimize reaction conditions for scaling synthesis?

Advanced Research Question

- Variable Screening : Use a 2³ factorial design to test temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). ANOVA identifies significant factors affecting yield .

- Response Surface Methodology (RSM) : Central composite design refines optimal conditions, balancing cost (catalyst) and efficiency (reaction time) .

What computational approaches predict the compound’s pharmacokinetic properties?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.